Oxazolidine-4-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

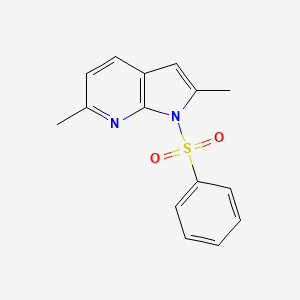

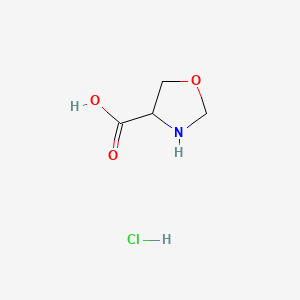

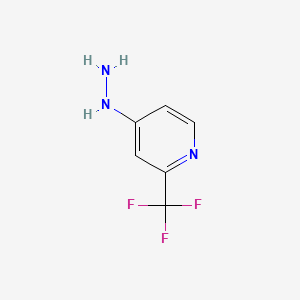

Oxazolidine-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1219384-60-7 . It has a molecular weight of 153.57 and a linear formula of C4H8ClNO3 . It is a solid substance and appears as a white to yellow solid .

Molecular Structure Analysis

The molecular structure of Oxazolidine-4-carboxylic acid hydrochloride is represented by the linear formula C4H8ClNO3 . This indicates that the molecule is composed of 4 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis

Oxazolidine-4-carboxylic acid hydrochloride is a solid substance with a molecular weight of 153.57 . It has a linear formula of C4H8ClNO3 . The compound is stored at room temperature in an inert atmosphere .Scientific Research Applications

Pseudopeptide Foldamers Construction : A study by Tomasini et al. (2003) described using a 2-oxo-1,3-oxazolidine-4-carboxylic acid as a building block for pseudopeptide foldamers. This compound showed potential in forming a helical conformation stabilized by intramolecular hydrogen bonds, suggesting its utility in a range of applications, including as a template for various functions (Tomasini et al., 2003).

Synthesis and Reactivity Studies : Weber et al. (1992) investigated the synthesis and reactivity of 3-Oxazolines, which are prepared from α-hydroxy aldehydes. Their study explored the conversion of these compounds into various oxazolidine derivatives, demonstrating the chemical versatility of oxazolidine compounds (Weber, Jakobxht, & Martens, 1992).

Carbon Dioxide Utilization : Zhang et al. (2015) developed a method for synthesizing oxazolidine-2,4-diones using atmospheric carbon dioxide. This approach provided a novel and convenient access to various oxazolidine-2,4-diones under mild conditions, highlighting the environmental applications of oxazolidine derivatives (Zhang, Xia, Yang, & Lu, 2015).

Pro-drug Development : Research by Bundgaard and Johansen (1982, 1983) explored oxazolidines as potential pro-drug types for β-aminoalcohols, aldehydes, or ketones. They investigated the kinetics of hydrolysis of various oxazolidine derivatives, suggesting their utility as pro-drug candidates (Bundgaard & Johansen, 1982; Johansen & Bundgaard, 1983).

Biological Applications : A study by Choudhury et al. (2007) examined the effects of oxazolidine E on collagen fibril formation and the stabilization of the collagen matrix. This study highlighted the potential of oxazolidines in biomedical applications, particularly in tissue engineering and regenerative medicine (Choudhury, Haverkamp, Dasgupta, & Norris, 2007).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305+P351+P338 are also associated with the compound, indicating measures to prevent or respond to exposure .

properties

IUPAC Name |

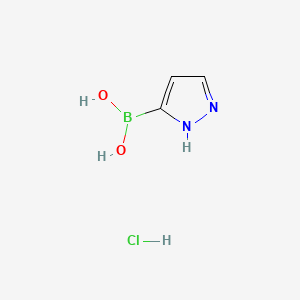

1,3-oxazolidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWFSTLUZHSBAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCO1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazolidine-4-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B596749.png)

![1H-Pyrrolo[2,3-C][1,2,5]thiadiazole](/img/structure/B596757.png)

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B596760.png)